Cas no 922039-56-3 (3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide)

3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide
- 3,4,5-trimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 922039-56-3
- 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide
- F2292-0787
- AKOS024636948
- 3,4,5-trimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
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- インチ: 1S/C27H37N3O4/c1-29-12-8-9-19-15-20(10-11-22(19)29)23(30-13-6-5-7-14-30)18-28-27(31)21-16-24(32-2)26(34-4)25(17-21)33-3/h10-11,15-17,23H,5-9,12-14,18H2,1-4H3,(H,28,31)
- InChIKey: KSMASIHFMPKAIX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C(=C(C=1)OC)OC)OC)NCC(C1=CC=C2C(CCCN2C)=C1)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 467.27840667g/mol
- どういたいしつりょう: 467.27840667g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 629
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 63.3Ų
3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2292-0787-4mg |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2292-0787-20μmol |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2292-0787-3mg |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2292-0787-2μmol |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2292-0787-5μmol |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2292-0787-15mg |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2292-0787-20mg |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2292-0787-10μmol |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2292-0787-5mg |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2292-0787-2mg |
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |
922039-56-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Wei Chen Nanoscale, 2015,7, 6957-6990
3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamideに関する追加情報
3,4,5-TriMethoxy-N-[2-(1-Methyl-1,2,3,4-TetraHydroQuinolin-6-Yl)-2-(Piperidin-1-Yl)Ethyl]BenzAmide (CAS No. 922039-56-3)
The compound 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide, identified by the CAS number 922039-56-3, is a complex organic molecule with significant potential in the field of pharmaceutical research. This compound is characterized by its intricate structure, which includes a benzamide core substituted with three methoxy groups at positions 3, 4, and 5. The substituent on the nitrogen atom of the benzamide group is a unique ethyl chain that is further substituted with both a tetrahydroquinoline and a piperidine moiety. This combination of functional groups and structural elements suggests that the compound may exhibit diverse biological activities.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. These compounds are known to possess various pharmacological properties, including anti-inflammatory and neuroprotective effects. The presence of the tetrahydroquinoline moiety in this compound may contribute to its potential therapeutic applications. Additionally, the piperidine group is commonly found in bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors.
The methoxy groups attached to the benzene ring are also significant as they can influence the compound's solubility, stability, and bioavailability. Methoxy substitution is often associated with increased lipophilicity and improved permeability across biological membranes. These properties are crucial for drug candidates aiming to achieve effective concentrations at target sites within the body.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of such complex molecules. The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions. The use of advanced catalysts and reaction conditions has facilitated the construction of the tetrahydroquinoline and piperidine moieties while maintaining high yields and purity.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For instance, studies suggest that it may exhibit anti-cancer properties by inhibiting key enzymes involved in tumor progression. Furthermore, its ability to cross the blood-brain barrier makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
The development of such compounds requires rigorous testing to evaluate their safety and efficacy. Preclinical studies involving in vitro assays and animal models are essential to determine the optimal dosage range and potential side effects. Collaborative efforts between chemists and biologists are crucial at this stage to refine the compound's structure for improved therapeutic outcomes.
Looking ahead, this compound represents a promising lead in drug discovery research. Its unique structure offers multiple avenues for further modification and optimization. By leveraging cutting-edge technologies such as computational modeling and high-throughput screening, researchers can explore its full potential as a therapeutic agent.
In conclusion, 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide (CAS No. 922039-56-3) stands out as a valuable molecule in contemporary pharmaceutical research. Its intricate structure and diverse functional groups position it as a strong candidate for developing novel therapeutic agents against various diseases.
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